3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole, also known as DNPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNPS is a yellow crystalline powder that is soluble in organic solvents and is primarily used as a reagent in biochemical assays.
Wirkmechanismus
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole reacts with thiol groups in proteins through a nucleophilic substitution reaction, where the sulfur atom in the thiol group attacks the electrophilic carbon atom in 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole. This reaction forms a stable adduct between 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole and the thiol group, which can be detected using UV-Vis spectroscopy.
Biochemical and Physiological Effects:
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has been shown to have minimal effects on the biochemical and physiological processes in cells and organisms. However, the formation of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-thiol adducts can affect the activity of proteins that contain thiol groups, which can have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole in scientific research has several advantages, including its high specificity for thiol groups, its stability in solution, and its ease of use. However, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has limitations, including its potential toxicity and the need for specialized equipment to detect 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-thiol adducts.
Zukünftige Richtungen
There are several future directions for the use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole in scientific research. One potential application is the use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole to study the redox regulation of proteins in disease states, such as cancer and neurodegenerative disorders. Additionally, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole could be used to develop new assays for the detection of thiol groups in proteins, which could have applications in drug discovery and development.
Synthesemethoden
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole can be synthesized using various methods, including the reaction of 2-nitrobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Alternatively, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a catalyst such as copper(I) iodide.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has been extensively used in scientific research as a reagent for the detection and quantification of thiol groups in proteins. 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole reacts with thiol groups to form a stable adduct, which can be detected using UV-Vis spectroscopy. This method has been used to study the redox regulation of proteins and the role of thiol groups in various biological processes.
Eigenschaften
CAS-Nummer |
13658-73-6 |
---|---|
Produktname |
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
Molekularformel |
C11H11N3O4S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-8-7-9(2)13(12-8)19(17,18)11-6-4-3-5-10(11)14(15)16/h3-7H,1-2H3 |
InChI-Schlüssel |
LIQLSNJCYAYJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Löslichkeit |
30.6 [ug/mL] |
Synonyme |
3,5-dimethyl-1-(2-nitro-phenylsulfonyl)-1H pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.